molecular formula C6H15Br2N B079775 Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide CAS No. 13892-89-2

Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide

Cat. No.: B079775
CAS No.: 13892-89-2
M. Wt: 261 g/mol
InChI Key: LZJAZCWYOFHYGG-UHFFFAOYSA-N
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Description

Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide is an organic compound with the molecular formula C5H12BrN. It is a derivative of butylamine, where a bromomethyl group is attached to the third carbon of the butyl chain, and the compound is in the form of a hydrobromide salt. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide typically involves the reaction of butylamine with bromomethyl compounds under controlled conditions. One common method is the nucleophilic substitution reaction where butylamine reacts with bromomethyl compounds in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by other nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: The major products are substituted butylamines.

    Oxidation: The major products are butyl aldehydes or butyric acids.

    Reduction: The major product is 3-methylbutylamine.

Scientific Research Applications

Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction leads to the formation of various substituted products depending on the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A primary amine with the formula C4H11N.

    Isobutylamine: An isomer of butylamine with a different arrangement of carbon atoms.

    tert-Butylamine: Another isomer with a tertiary amine structure.

    sec-Butylamine: An isomer with a secondary amine structure.

Uniqueness

Butylamine, 1-(bromomethyl)-3-methyl-, hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and a versatile compound in various scientific applications.

Properties

IUPAC Name

1-bromo-4-methylpentan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN.BrH/c1-5(2)3-6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJAZCWYOFHYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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